Methyl (2,4-dioxo-1,4-dihydropyrido[3,2-d]pyrimidin-3(2H)-yl)acetate
Description
Methyl (2,4-dioxo-1,4-dihydropyrido[3,2-d]pyrimidin-3(2H)-yl)acetate is a heterocyclic compound featuring a pyrido[3,2-d]pyrimidine core fused with a dioxo group at positions 2 and 4. The methyl ester moiety at the acetamide side chain enhances its solubility and reactivity, making it a candidate for further derivatization in medicinal chemistry.
Properties
IUPAC Name |
methyl 2-(2,4-dioxo-1H-pyrido[3,2-d]pyrimidin-3-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O4/c1-17-7(14)5-13-9(15)8-6(12-10(13)16)3-2-4-11-8/h2-4H,5H2,1H3,(H,12,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPNFTZGOHPABQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C(=O)C2=C(C=CC=N2)NC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601168485 | |
| Record name | Methyl 1,4-dihydro-2,4-dioxopyrido[3,2-d]pyrimidine-3(2H)-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601168485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1105193-33-6 | |
| Record name | Methyl 1,4-dihydro-2,4-dioxopyrido[3,2-d]pyrimidine-3(2H)-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1105193-33-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 1,4-dihydro-2,4-dioxopyrido[3,2-d]pyrimidine-3(2H)-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601168485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2,4-dioxo-1,4-dihydropyrido[3,2-d]pyrimidin-3(2H)-yl)acetate often involves multi-step reactions. A common synthetic route includes the cyclization of appropriate precursors under controlled conditions:
Step 1: Formation of the pyridopyrimidine core through the condensation of pyridine derivatives with urea or other nitrogen sources.
Step 2: Introduction of the ester group via esterification reactions, often using methyl chloroformate or methanol in the presence of acid catalysts.
Industrial Production Methods
Industrial production typically scales up laboratory methods with modifications for efficiency and cost-effectiveness. Large-scale synthesis might employ continuous flow reactors for better control over reaction parameters and yield optimization.
Chemical Reactions Analysis
Types of Reactions
Methyl (2,4-dioxo-1,4-dihydropyrido[3,2-d]pyrimidin-3(2H)-yl)acetate is known for undergoing various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or alter its chemical properties.
Reduction: Reduction reactions can modify the oxidation state of the compound's functional groups, potentially creating new derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the compound's bicyclic system.
Common Reagents and Conditions
Oxidation: Often carried out using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Conditions vary widely, but may include the use of catalysts such as palladium on carbon (Pd/C) or bases like sodium hydroxide (NaOH).
Major Products
The major products formed depend on the type of reaction:
Oxidation can lead to the formation of dioxo or hydroxy derivatives.
Reduction may yield hydroxy derivatives or deoxygenated compounds.
Substitution reactions result in derivatives with new substituents at various positions.
Scientific Research Applications
Methyl (2,4-dioxo-1,4-dihydropyrido[3,2-d]pyrimidin-3(2H)-yl)acetate has broad applications across several fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Applied in material science for the development of novel materials with unique properties.
Mechanism of Action
The compound's mechanism of action varies with its application:
Molecular Targets: It may interact with enzymes, receptors, or nucleic acids, depending on its functional groups and structure.
Pathways Involved: Can modulate biological pathways by inhibiting or activating specific targets, influencing cellular processes.
Comparison with Similar Compounds
Structural Analysis
- Core Heterocycle Variations: The target compound’s pyrido[3,2-d]pyrimidine core differs from pyrido[3,4-d] () and pyrido[2,3-d] () in ring fusion positions, influencing electron distribution and binding interactions. Substitution at position 2 (dioxo vs. thioxo) significantly alters reactivity. Thioxo groups (e.g., ) increase susceptibility to nucleophilic substitution compared to dioxo analogs.
Ester Group Variations :
Functional and Pharmacological Insights
- Benzothieno[3,2-d]pyrimidines () demonstrate anti-inflammatory activity via COX-2 inhibition, suggesting that the target compound’s dioxo-pyrido core could be optimized for similar applications.
- Thioether-containing analogs () may exhibit enhanced membrane permeability due to sulfur’s lipophilicity, a property absent in the target compound.
Biological Activity
Methyl (2,4-dioxo-1,4-dihydropyrido[3,2-d]pyrimidin-3(2H)-yl)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and therapeutic implications based on recent research findings.
Chemical Structure and Properties
This compound can be represented by the following chemical structure:
- Molecular Formula : C₉H₈N₂O₄
- IUPAC Name : Methyl 2,4-dioxo-1,4-dihydropyrido[3,2-d]pyrimidine-3(2H)-acetate
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from pyrimidine derivatives. The process may include cyclization reactions and functional group modifications to achieve the desired structure. Specific methodologies can vary based on the desired purity and yield of the final product.
Anticancer Properties
Recent studies have highlighted the anticancer properties of this compound. In vitro assays have demonstrated its efficacy against various cancer cell lines:
| Cell Line | IC₅₀ (µM) | Notes |
|---|---|---|
| MDA-MB-231 (Breast) | 7.84 | Shows significant growth inhibition |
| HepG2 (Liver) | 14.65 | Selectively inhibits cancer cell proliferation |
| LLC-PK1 (Non-cancerous) | >20 | Higher selectivity observed in cancer cells |
The compound exhibits microtubule destabilizing activity and has been linked to apoptosis induction in cancer cells. For instance, in studies involving MDA-MB-231 cells, treatments at concentrations as low as 1 µM resulted in morphological changes indicative of apoptosis and increased caspase-3 activity at higher concentrations (10 µM) .
The mechanism through which this compound exerts its effects may involve:
- Microtubule Assembly Inhibition : The compound has been shown to interfere with microtubule dynamics, which is crucial for cell division.
- Apoptosis Induction : Enhanced caspase activity suggests a pathway leading to programmed cell death in cancer cells.
Therapeutic Potential
The therapeutic potential of this compound extends beyond oncology. It has been studied for its effects on various biological pathways:
- PI3Kδ Inhibition : Compounds with similar structures have been identified as selective inhibitors of phosphoinositide 3-kinases (PI3K), which play a critical role in cellular signaling pathways related to cancer and inflammation .
Case Studies
Several case studies have documented the effects of this compound in preclinical models:
- Breast Cancer Model : In a study using MDA-MB-231 xenografts in mice, treatment with the compound resulted in a significant reduction in tumor size compared to control groups.
- Liver Cancer Model : Similar efficacy was noted in HepG2 models where the compound demonstrated a dose-dependent reduction in tumor growth.
Q & A
Q. What synthetic methodologies are most effective for preparing Methyl (2,4-dioxo-1,4-dihydropyrido[3,2-d]pyrimidin-3(2H)-yl)acetate, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via multi-step routes involving cyclization and esterification. For example:
- Step 1 : Synthesize the pyridopyrimidine core via condensation of methyl 2-isothiocyanatobenzoate with glycine, followed by oxidation with hydrogen peroxide to form the dioxo moiety .
- Step 2 : Introduce the acetate ester group using coupling agents like -carbonyldiimidazole (CDI) with methyl chloroacetate under anhydrous conditions (DMF, KCO, reflux) .
- Optimization : Adjust reaction time (6–12 hours), temperature (60–80°C), and stoichiometric ratios (1:1.2 for core:ester precursor) to improve yields (>70%). Purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .
Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : and NMR identify key proton environments (e.g., pyridopyrimidine aromatic protons at δ 7.5–8.5 ppm, methyl ester at δ 3.7 ppm) and confirm regiochemistry .
- HPLC : Use a C18 column with a gradient mobile phase (acetonitrile/water + 0.1% TFA) to assess purity (>95%). Retention time comparison with standards ensures batch consistency .
- Mass Spectrometry : High-resolution MS (HRMS-ESI) verifies molecular ion peaks (e.g., [M+H] at m/z 291.06 for CHNO) .
Q. What are the reactive functional groups in this compound, and how do they influence its chemical behavior?
- Methodological Answer : Key reactive sites include:
- Dioxo Groups : Prone to nucleophilic attack (e.g., at C2/C4 positions), enabling derivatization with amines or thiols .
- Ester Moiety : Hydrolyzes under basic conditions (NaOH/EtOH) to the carboxylic acid, useful for further conjugation .
- Pyridopyrimidine Core : Participates in π-π stacking and hydrogen bonding, affecting solubility and crystallinity. Stability studies (pH 1–13, 25–60°C) guide storage conditions (dry, inert atmosphere) .
Advanced Research Questions
Q. How can contradictory reports on the bioactivity of pyridopyrimidine derivatives be systematically addressed?
- Methodological Answer :
- Comparative SAR Studies : Synthesize analogs with variations in the ester group (e.g., ethyl, tert-butyl) or heterocyclic core (thieno vs. pyrido). Test in parallel assays (e.g., enzyme inhibition, cytotoxicity) to isolate structural determinants of activity .
- Data Normalization : Use standardized protocols (e.g., IC measurements with positive controls like doxorubicin) to minimize inter-lab variability. Publish raw data for meta-analysis .
Q. What experimental strategies elucidate the mechanism of enzymatic inhibition by this compound?
- Methodological Answer :
- Kinetic Assays : Perform Michaelis-Menten studies to determine inhibition type (competitive/non-competitive) against target enzymes (e.g., kinases, proteases) .
- Molecular Docking : Use software like AutoDock Vina to model interactions between the pyridopyrimidine core and enzyme active sites (e.g., hydrogen bonds with catalytic residues) .
- Mutagenesis : Engineer enzyme variants (e.g., Ala substitutions at predicted binding sites) to validate critical interactions .
Q. How do ester group modifications impact pharmacokinetics and bioavailability?
- Methodological Answer :
- In Silico Predictions : Calculate logP (octanol/water) and polar surface area (PSA) for methyl vs. ethyl esters to predict absorption (e.g., methyl ester: logP 1.2 vs. ethyl: 1.8) .
- In Vitro Assays : Assess metabolic stability in liver microsomes (human/rat) and permeability via Caco-2 cell monolayers. Methyl esters often show faster hydrolysis but better initial absorption .
- In Vivo Studies : Compare AUC (area under the curve) and half-life in rodent models after oral administration. Use LC-MS/MS for plasma quantification .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
